molecular formula C8H14N2O2 B14863507 9-Oxa-2,4-diazaspiro[5.5]undecan-3-one

9-Oxa-2,4-diazaspiro[5.5]undecan-3-one

Cat. No.: B14863507
M. Wt: 170.21 g/mol
InChI Key: SSRQSGRQCACEKU-UHFFFAOYSA-N
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Description

9-Oxa-2,4-diazaspiro[55]undecan-3-one is a spirocyclic compound characterized by its unique structural features Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often impart unique biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxa-2,4-diazaspiro[5.5]undecan-3-one typically involves the Prins cyclization reaction. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the Prins cyclization reaction offers a more straightforward and potentially scalable route for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

9-Oxa-2,4-diazaspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 9-Oxa-2,4-diazaspiro[5.5]undecan-3-one involves its interaction with specific molecular targets. For example, as an inhibitor of the MmpL3 protein, it disrupts the function of this protein, which is essential for the survival of Mycobacterium tuberculosis . This disruption leads to the inhibition of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Oxa-2,4-diazaspiro[5.5]undecan-3-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic scaffold. This arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

9-oxa-2,4-diazaspiro[5.5]undecan-3-one

InChI

InChI=1S/C8H14N2O2/c11-7-9-5-8(6-10-7)1-3-12-4-2-8/h1-6H2,(H2,9,10,11)

InChI Key

SSRQSGRQCACEKU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CNC(=O)NC2

Origin of Product

United States

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